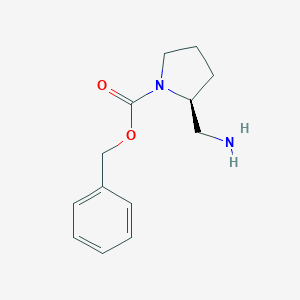

(S)-benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQGRCKNDDGCZPV-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of (S)-benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate

This technical guide provides a comprehensive overview of the known physical and chemical properties of (S)-benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate. The information is intended for researchers, scientists, and professionals in drug development and organic synthesis. This compound is a versatile intermediate with significant applications in the pharmaceutical industry.[1]

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below. It is important to note that many of these properties are predicted or computed, as indicated.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [2][3][4] |

| Molecular Weight | 234.29 g/mol (Computed) | [2] |

| Appearance | White powder, liquid, or orange-colored liquid | [1][3][4] |

| Boiling Point | 370.5 ± 25.0 °C (Predicted) | [1] |

| Density | 1.155 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in organic solvents (ethanol, methanol, dichloromethane) | [1] |

| pKa (Acidity Coefficient) | 9.91 ± 0.29 (Predicted) | [1] |

| Flash Point | 177.9 ± 23.2 °C (Predicted) | [1] |

| Enthalpy of Vaporization | 61.7 ± 3.0 kJ/mol (Predicted) | [1] |

| Molar Refractivity | 65.7 ± 0.3 cm³ (Predicted) | [1] |

| Topological Polar Surface Area | 55.6 Ų (Computed) | [2] |

| Hydrogen Bond Donor Count | 1 (Computed) | [2] |

| Hydrogen Bond Acceptor Count | 3 (Computed) | [2] |

| Rotatable Bond Count | 4 (Computed) | [2] |

| Purity | >95-98% | [1][3][4] |

| Storage Conditions | Sealed in a dry place at room temperature or 2-8 °C | [1][3][4] |

| CAS Number | 141774-68-7 | [1][3][5] |

Note: The conflicting reports on the appearance of the compound (white powder, liquid, orange-colored liquid) may be due to differences in purity or the presence of impurities.

Experimental Protocols

Below are generalized experimental protocols for determining key physical properties of a chemical compound, which can be adapted for this compound.

1. Determination of Melting Point:

-

Apparatus: Capillary melting point apparatus.

-

Procedure: A small, dry sample of the compound is packed into a capillary tube. The tube is placed in the melting point apparatus, and the temperature is gradually increased. The temperature range from which the sample starts to melt to when it becomes completely liquid is recorded as the melting point.

2. Determination of Boiling Point:

-

Apparatus: Distillation apparatus.

-

Procedure: The compound is heated in a distillation flask. The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, and the liquid actively boils, is recorded as the boiling point. For higher accuracy, this should be performed under a controlled pressure.

3. Determination of Solubility:

-

Procedure: A known amount of the compound is added to a known volume of a solvent (e.g., ethanol, methanol, dichloromethane) at a specific temperature. The mixture is stirred until saturation is reached. The concentration of the dissolved compound is then determined by a suitable analytical method, such as spectroscopy or chromatography.

Visualizations

Caption: Logical relationship between the structural features of this compound and its primary applications.

Caption: A generalized experimental workflow for the determination of the physical and chemical properties of a chemical compound.

References

- 1. biosynce.com [biosynce.com]

- 2. Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate | C13H18N2O2 | CID 4712622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, CasNo.141774-68-7 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 141774-68-7|this compound|BLD Pharm [bldpharm.com]

Technical Guide: (S)-Benzyl 2-(Aminomethyl)pyrrolidine-1-carboxylate (CAS 141774-68-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate, with CAS number 141774-68-7, is a chiral pyrrolidine derivative of significant interest in the pharmaceutical and organic synthesis sectors. Its rigid, stereochemically defined structure makes it a valuable building block for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, purification, and analytical methods, with a focus on its application in drug discovery, particularly as a key intermediate in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in synthetic chemistry.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| CAS Number | 141774-68-7 | [1][2] |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [2] |

| Molecular Weight | 234.29 g/mol | N/A |

| Appearance | White powder or liquid | [1][2] |

| Boiling Point (Predicted) | 370.5 ± 25.0 °C | [1] |

| Density (Predicted) | 1.155 ± 0.06 g/cm³ | [1] |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and dichloromethane. | [1] |

| Storage Conditions | Sealed in a dry place at room temperature or 2-8 °C. | [1][2] |

| Purity (Typical) | ≥95% | [2] |

Synthesis and Purification

The synthesis of this compound typically starts from the readily available chiral precursor, (S)-proline. The general synthetic strategy involves the protection of the pyrrolidine nitrogen with a benzyloxycarbonyl (Cbz or Z) group, followed by the conversion of the carboxylic acid moiety to an aminomethyl group.

References

Synthesis of (S)-2-Aminomethyl-1-N-Cbz-pyrrolidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a common and effective synthetic route for the preparation of (S)-2-Aminomethyl-1-N-Cbz-pyrrolidine, a valuable chiral building block in medicinal chemistry and drug discovery. The synthesis commences from the readily available starting material, N-Cbz-L-proline, and proceeds through a four-step sequence involving reduction, activation, azide substitution, and final reduction to the target amine.

Synthetic Pathway Overview

The synthesis of (S)-2-Aminomethyl-1-N-Cbz-pyrrolidine is typically achieved through the following sequence of reactions:

-

Reduction of N-Cbz-L-proline: The carboxylic acid functionality of N-Cbz-L-proline is reduced to a primary alcohol to yield (S)-1-Cbz-2-(hydroxymethyl)pyrrolidine.

-

Activation of the Hydroxyl Group: The primary alcohol is converted into a good leaving group, such as a mesylate or tosylate, to facilitate subsequent nucleophilic substitution.

-

Azide Formation: The activated alcohol is displaced by an azide nucleophile to give (S)-1-Cbz-2-(azidomethyl)pyrrolidine.

-

Reduction of the Azide: The azide is reduced to the corresponding primary amine to afford the final product, (S)-2-Aminomethyl-1-N-Cbz-pyrrolidine.

Quantitative Data Summary

The following table summarizes typical quantitative data for each step of the synthesis. Please note that yields can vary depending on reaction scale, purity of reagents, and specific laboratory conditions.

| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) |

| 1 | Reduction of Carboxylic Acid | N-Cbz-L-proline | (S)-1-Cbz-2-(hydroxymethyl)pyrrolidine | LiAlH₄ or BH₃·THF | 85-95 |

| 2 | Mesylation of Alcohol | (S)-1-Cbz-2-(hydroxymethyl)pyrrolidine | (S)-1-Cbz-2-(mesyloxymethyl)pyrrolidine | MsCl, Et₃N | 90-98 |

| 3 | Azide Substitution | (S)-1-Cbz-2-(mesyloxymethyl)pyrrolidine | (S)-1-Cbz-2-(azidomethyl)pyrrolidine | NaN₃ | 80-90 |

| 4 | Staudinger Reduction | (S)-1-Cbz-2-(azidomethyl)pyrrolidine | (S)-2-Aminomethyl-1-N-Cbz-pyrrolidine | PPh₃, H₂O | 90-98 |

Experimental Protocols

Step 1: Synthesis of (S)-1-Cbz-2-(hydroxymethyl)pyrrolidine

Method: Reduction of N-Cbz-L-proline with Borane-Tetrahydrofuran Complex (BH₃·THF)

-

To a solution of N-Cbz-L-proline (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of borane-tetrahydrofuran complex (BH₃·THF, typically 1.5-2.0 eq) is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

The reaction is carefully quenched by the slow addition of methanol at 0 °C.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.

-

Purification by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) yields (S)-1-Cbz-2-(hydroxymethyl)pyrrolidine as a colorless oil.

Step 2: Synthesis of (S)-1-Cbz-2-(mesyloxymethyl)pyrrolidine

Method: Mesylation of (S)-1-Cbz-2-(hydroxymethyl)pyrrolidine

-

To a solution of (S)-1-Cbz-2-(hydroxymethyl)pyrrolidine (1.0 eq) and triethylamine (Et₃N, 1.5-2.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, methanesulfonyl chloride (MsCl, 1.2-1.5 eq) is added dropwise.

-

The reaction mixture is stirred at 0 °C for 1-2 hours, or until completion as monitored by TLC.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The layers are separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

Step 3: Synthesis of (S)-1-Cbz-2-(azidomethyl)pyrrolidine

Method: Nucleophilic Substitution with Sodium Azide

-

To a solution of the crude (S)-1-Cbz-2-(mesyloxymethyl)pyrrolidine (1.0 eq) in anhydrous dimethylformamide (DMF), sodium azide (NaN₃, 2.0-3.0 eq) is added.

-

The reaction mixture is heated to 60-80 °C and stirred for 12-24 hours, or until the reaction is complete as monitored by TLC.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) affords (S)-1-Cbz-2-(azidomethyl)pyrrolidine as a colorless oil.

Step 4: Synthesis of (S)-2-Aminomethyl-1-N-Cbz-pyrrolidine

Method: Staudinger Reduction of (S)-1-Cbz-2-(azidomethyl)pyrrolidine.[1]

-

To a solution of (S)-1-Cbz-2-(azidomethyl)pyrrolidine (1.0 eq) in a mixture of THF and water (e.g., 10:1 v/v), triphenylphosphine (PPh₃, 1.1-1.2 eq) is added portion-wise at room temperature.

-

The reaction mixture is stirred at room temperature for 12-24 hours, during which the evolution of nitrogen gas may be observed. The reaction progress can be monitored by TLC.

-

Upon completion, the THF is removed under reduced pressure.

-

The aqueous residue is extracted with ethyl acetate to remove triphenylphosphine oxide.

-

The pH of the aqueous layer is adjusted to be basic (pH > 10) with a suitable base (e.g., 1M NaOH).

-

The aqueous layer is then thoroughly extracted with dichloromethane or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (S)-2-Aminomethyl-1-N-Cbz-pyrrolidine as an oil. Further purification can be achieved by column chromatography if necessary.

Visualization of the Synthesis Workflow

Caption: Synthetic route to (S)-2-Aminomethyl-1-N-Cbz-pyrrolidine.

References

Spectroscopic and Synthetic Profile of Benzyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug development. Its structure incorporates a protected amino group and a chiral center, making it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. This technical guide provides an overview of the available spectroscopic data for this compound and outlines a general experimental approach for its synthesis and characterization. Due to the limited availability of specific, published experimental spectra for this exact molecule, this guide also presents data for structurally related compounds to offer valuable comparative insights.

Physicochemical Properties

Basic physicochemical information for benzyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate is summarized below.

| Property | Value | Source |

| CAS Number | 141774-68-7 | [1] |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [2] |

| Molecular Weight | 234.29 g/mol | [2] |

| Appearance | White powder | [1] |

| Storage | 2-8°C | [1] |

Spectroscopic Data

A comprehensive search of scientific literature and spectral databases did not yield experimentally-derived, quantitative ¹H NMR, ¹³C NMR, IR, and mass spectrometry data specifically for benzyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate. However, data for analogous structures provide a reasonable estimation of the expected spectral features.

Note: The following tables are predictive and based on general principles of spectroscopy and data from similar compounds. Actual experimental values may vary.

Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 | m | 5H | Ar-H |

| ~ 5.10 | s | 2H | -O-CH ₂-Ph |

| ~ 4.0-4.2 | m | 1H | Pyrrolidine CH |

| ~ 3.3-3.5 | m | 2H | Pyrrolidine CH ₂ |

| ~ 2.8-3.0 | m | 2H | -CH ₂-NH₂ |

| ~ 1.8-2.1 | m | 4H | Pyrrolidine CH ₂ |

| ~ 1.5 (broad) | s | 2H | -NH₂ |

Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~ 172 | C =O (Carbamate) |

| ~ 137 | Ar-C (Quaternary) |

| ~ 128.5 | Ar-C H |

| ~ 128.0 | Ar-C H |

| ~ 127.8 | Ar-C H |

| ~ 67 | -O-C H₂-Ph |

| ~ 60 | Pyrrolidine C H |

| ~ 47 | Pyrrolidine C H₂ |

| ~ 45 | -C H₂-NH₂ |

| ~ 28 | Pyrrolidine C H₂ |

| ~ 23 | Pyrrolidine C H₂ |

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3300-3400 | N-H stretch (amine) |

| 3030 | C-H stretch (aromatic) |

| 2850-2960 | C-H stretch (aliphatic) |

| ~ 1700 | C=O stretch (carbamate) |

| 1450-1600 | C=C stretch (aromatic) |

| ~ 1250 | C-N stretch |

Predicted Mass Spectrometry Data

| m/z | Ion |

| 235.14 | [M+H]⁺ |

| 257.12 | [M+Na]⁺ |

| 91.05 | [C₇H₇]⁺ (tropylium ion) |

Experimental Protocols

General Synthetic Pathway

A plausible synthetic route would start from (S)-prolinol. The pyrrolidine nitrogen is first protected with a benzyloxycarbonyl (Cbz) group. The primary alcohol is then converted to a leaving group (e.g., a tosylate or mesylate), which is subsequently displaced by an azide. Finally, reduction of the azide yields the target primary amine.

General Procedure for Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the data to determine chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and integration values.

-

-

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of the sample using either a thin film (for oils) or a KBr pellet (for solids) on an FT-IR spectrometer.

-

Record the spectrum over the range of 4000-400 cm⁻¹ and identify the characteristic absorption bands for the functional groups present.

-

-

Mass Spectrometry (MS):

-

Analyze the sample using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique, such as electrospray ionization (ESI).

-

Determine the accurate mass of the molecular ion to confirm the elemental composition.

-

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound.

Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic characteristics and a potential synthetic approach for benzyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate. For definitive characterization, experimental generation of the spectroscopic data is essential.

References

Spectroscopic Analysis of (S)-benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic properties of the chiral building block, (S)-benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate. Due to the limited availability of public, peer-reviewed spectral assignments for this specific compound, this guide presents predicted ¹H and ¹³C NMR data based on established principles of NMR spectroscopy and data from structurally related compounds. It also includes comprehensive experimental protocols for acquiring high-quality NMR spectra and visualizations to aid in understanding the molecular structure and the analytical workflow.

Data Presentation

Table 1: Predicted ¹H NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Predicted Coupling Constant (J) Hz | Integration |

| Aromatic (C₆H₅) | 7.25-7.40 | m | - | 5H |

| Benzylic CH₂ | 5.15 | s | - | 2H |

| H-2 (Pyrrolidine) | 3.95-4.10 | m | - | 1H |

| H-5 (Pyrrolidine) | 3.30-3.45 | m | - | 2H |

| Aminomethyl CH₂ | 2.70-2.90 | m | - | 2H |

| H-3, H-4 (Pyrrolidine) | 1.70-2.00 | m | - | 4H |

| Amine NH₂ | 1.50 (broad) | s | - | 2H |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ) ppm |

| Carbonyl (C=O) | 155.0 |

| Aromatic C (quaternary) | 137.0 |

| Aromatic CH | 128.5, 128.0, 127.8 |

| Benzylic CH₂ | 67.0 |

| C-2 (Pyrrolidine) | 59.0 |

| C-5 (Pyrrolidine) | 47.0 |

| Aminomethyl CH₂ | 44.0 |

| C-3 (Pyrrolidine) | 29.0 |

| C-4 (Pyrrolidine) | 24.0 |

Solvent: CDCl₃

Experimental Protocols

The following are detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra, adaptable for this compound.

A. Sample Preparation

-

Dissolution: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent may vary depending on the specific experimental requirements and the solubility of the compound.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, and is often included in commercially available deuterated solvents. If not present, a small amount can be added.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution is homogeneous and free of any particulate matter.

B. NMR Data Acquisition

¹H NMR Spectroscopy:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for obtaining well-resolved spectra.

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments) is typically used.

-

Acquisition Parameters:

-

Spectral Width: 0-15 ppm

-

Number of Scans: 16-64 (depending on sample concentration)

-

Relaxation Delay (d1): 1-2 seconds

-

Acquisition Time: 2-4 seconds

-

-

Temperature: 298 K (25 °C)

¹³C NMR Spectroscopy:

-

Spectrometer: A corresponding ¹³C frequency on a 400 MHz or higher field NMR spectrometer (e.g., 100 MHz).

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each unique carbon.

-

Acquisition Parameters:

-

Spectral Width: 0-200 ppm

-

Number of Scans: 1024-4096 or more may be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds

-

-

Temperature: 298 K (25 °C)

C. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra. If using a deuterated solvent with a residual peak, reference the spectrum to the known chemical shift of that peak.

-

Integration and Peak Picking: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.

Mandatory Visualizations

The following diagrams illustrate the molecular structure and the general workflow for NMR analysis.

Caption: Structure of this compound.

Caption: General workflow for NMR data acquisition and analysis.

In-Depth Technical Guide on the Stability and Storage of (S)-benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative that serves as a critical building block in the synthesis of various pharmaceutical compounds. Its purity and stability are paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the recommended storage conditions, potential degradation pathways, and methodologies for assessing the stability of this compound. The information herein is intended to assist researchers and drug development professionals in maintaining the integrity of this compound throughout its lifecycle.

Recommended Storage Conditions

Based on information from various suppliers, the following storage conditions are recommended to ensure the long-term stability of this compound. Adherence to these conditions is crucial to prevent degradation and maintain the chemical purity of the substance.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigeration) | Reduces the rate of potential chemical degradation reactions.[1][2] |

| Room Temperature (Short-term) | Some suppliers indicate stability at room temperature, but for long-term storage, refrigeration is preferred. | |

| Atmosphere | Sealed in a dry environment | The compound may be sensitive to moisture, which could lead to hydrolysis. Inert gas (e.g., argon, nitrogen) backfilling is advisable for long-term storage. |

| Light | Protect from light | While specific photostability data is not readily available, it is a general best practice for complex organic molecules to be stored in amber vials or in the dark to prevent photodegradation. |

Potential Degradation Pathways

Understanding the potential degradation pathways is essential for developing stability-indicating analytical methods and for identifying potential impurities that may arise during storage or processing. The chemical structure of this compound, featuring a benzyl carbamate (Cbz or Z group) and a pyrrolidine ring, suggests susceptibility to the following degradation mechanisms:

-

Hydrolysis: The carbamate linkage can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the cleavage of the benzyloxycarbonyl protecting group. This would yield (S)-2-(aminomethyl)pyrrolidine, benzyl alcohol, and carbon dioxide.

-

Oxidation: The secondary amine within the pyrrolidine ring and the benzylic position are potential sites for oxidation. Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metallic ions.

-

Thermal Degradation: Elevated temperatures can promote the degradation of the molecule. The specific degradation products will depend on the temperature and the presence of other reactive species.

-

Photodegradation: Exposure to UV or visible light may lead to the formation of degradation products, although specific studies on this compound are not publicly available.

Below is a diagram illustrating the potential hydrolytic degradation pathway.

References

The Pivotal Role of Pyrrolidine Derivatives in Modern Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its prevalence is a testament to its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug molecules. This technical guide provides an in-depth exploration of key pyrrolidine-based intermediates and their application in the synthesis of prominent pharmaceuticals. We will delve into the synthetic pathways of Aniracetam, Captopril, and Vildagliptin, presenting detailed experimental protocols, quantitative data, and visualizations of their mechanisms of action.

Aniracetam: A Nootropic Agent Synthesized from a Pyrrolidinone Core

Aniracetam is a nootropic drug known for its cognitive-enhancing properties, and its synthesis provides a classic example of utilizing a functionalized pyrrolidine core.[4][5] The key intermediate in its most common synthetic route is 2-pyrrolidinone.

Quantitative Data for Aniracetam Synthesis

| Parameter | Value | Reference |

| Starting Material | 2-Pyrrolidinone, p-Methoxybenzoyl chloride | [6] |

| Yield | 84.7% | [6] |

| Purity | 100.37% (on a dry basis) | [6] |

Experimental Protocol: Synthesis of Aniracetam

This protocol is based on the reaction of 2-pyrrolidinone with p-methoxybenzoyl chloride in the presence of triethylamine as an acid-binding agent.[6]

Materials:

-

2-Pyrrolidinone (0.2 mol)

-

p-Methoxybenzoyl chloride (0.2 mol)

-

Triethylamine (0.28 mol)

-

Toluene (140 mL)

-

Water

-

Ethanol

Procedure:

-

Dissolve 17.0 g (0.2 mol) of 2-pyrrolidinone and 40.0 mL (0.28 mol) of triethylamine in 100.0 mL of toluene.

-

While maintaining the temperature below 50°C, add a solution of 34.2 g (0.2 mol) of p-methoxybenzoyl chloride in 40 mL of toluene dropwise.

-

After the addition is complete, maintain the reaction mixture at 50°C in a water bath for 2 hours.

-

Cool the reaction mixture to room temperature and pour it into 500 mL of water with stirring.

-

Filter the mixture and wash the solid with water until the chloride ion test in the filtrate is negative.

-

Dry the filtered solid.

-

Recrystallize the crude product from ethanol to obtain pure Aniracetam as white, flaky crystals.[6]

Aniracetam's Mechanism of Action: A Multi-faceted Neuromodulator

Aniracetam's cognitive-enhancing effects are attributed to its modulation of several neurotransmitter systems.[7][8] It positively modulates AMPA receptors, enhancing glutamatergic transmission.[9] Additionally, it influences cholinergic, dopaminergic, and serotonergic pathways, contributing to its overall nootropic and anxiolytic properties.[7][8]

Caption: Aniracetam's multifaceted mechanism of action.

Captopril: An ACE Inhibitor Derived from L-Proline

Captopril was the first orally active angiotensin-converting enzyme (ACE) inhibitor and remains a crucial medication for hypertension and heart failure.[10][11] Its synthesis is a prime example of utilizing a chiral pyrrolidine derivative, L-proline, as a foundational building block.[12]

Quantitative Data for Captopril Synthesis

| Parameter | Value | Reference |

| Starting Material | L-Proline, 3-acetylthio-2-methylpropionic acid chloride | [12] |

| Yield (Free Acid Intermediate) | 95% | [12] |

| Yield (Final Product) | 93% | [12] |

Experimental Protocol: Synthesis of Captopril

This protocol describes the acylation of L-proline followed by ammonolysis to yield Captopril.[12]

Materials:

-

L-proline

-

3-acetylthio-2-methylpropionic acid chloride

-

Sodium hydroxide

-

Water

-

Ethyl acetate

-

Hydrochloric acid

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Zinc powder

Procedure:

Step 1: Preparation of 1-(3-Acetylthio-2-D-methylpropanoyl)-L-proline (Free Acid)

-

Add 10 g of L-proline to 60 ml of purified water in a 250 ml reaction flask and stir to dissolve.

-

Adjust the pH to 8-10 with a sodium hydroxide solution (7.2 g in 70 ml of water) and cool to -2°C.

-

Add 15.5 g of 3-acetylthio-2-methylpropionic acid chloride dropwise while maintaining the temperature at 0-5°C and the pH at 8-10 by the simultaneous dropwise addition of the sodium hydroxide solution.

-

After the addition is complete, continue the reaction for 10 minutes, then allow the temperature to rise to 25-30°C and react for 3 hours.

-

Adjust the pH to 1-2 with concentrated hydrochloric acid.

-

Extract the mixture twice with 100 ml portions of ethyl acetate.

-

Combine the organic phases and concentrate to obtain the free acid intermediate.[12]

Step 2: Preparation of Captopril

-

In a 250 ml reaction flask, dissolve 14 g of sodium hydroxide in 30 ml of purified water and cool to -2 to 0°C.

-

Add 21 g of the free acid from the previous step.

-

Raise the temperature to 35-40°C and react for 1.5 hours.

-

Cool the mixture to 25-30°C and adjust the pH to 1-2 with concentrated hydrochloric acid.

-

Add 0.5 g of zinc powder and stir for 1 hour.

-

Filter the reaction mixture.

-

Extract the filtrate twice with 100 ml portions of dichloromethane.

-

Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate to obtain Captopril.[12]

Captopril's Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

Captopril exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE), a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).[13][14] By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, Captopril leads to vasodilation and a reduction in blood pressure.[13][15]

Caption: Captopril's inhibition of the RAAS pathway.

Vildagliptin: A DPP-4 Inhibitor for Type 2 Diabetes Management

Vildagliptin is an oral anti-diabetic drug that enhances the incretin system by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[2][16] A key intermediate in its synthesis is (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, which is derived from L-proline.[17][18]

Quantitative Data for Vildagliptin Synthesis

| Parameter | Value | Reference |

| Starting Material | L-Proline | [19] |

| Key Intermediate | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | [17][18] |

| Overall Yield | ~48% | |

| Purity | ~99% |

Experimental Protocol: Synthesis of Vildagliptin

This multi-step synthesis starts from L-proline to form the key pyrrolidine intermediate, which is then coupled with 3-aminoadamantanol.[18][19]

Materials:

-

L-proline

-

Chloroacetyl chloride

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Dichloromethane (DCM)

-

Dicyclohexylcarbodiimide (DCC)

-

Ammonium bicarbonate

-

Trifluoroacetic anhydride

-

3-hydroxy-1-aminoadamantane

-

Potassium carbonate

Procedure:

Step 1: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid

-

To a suspension of L-proline (20.0 g, 0.174 mol) in THF (200 mL), add chloroacetyl chloride (19.7 ml, 0.261 mol) at room temperature.

-

Reflux the reaction mixture for 2 hours.

-

After cooling to room temperature, dilute with water (20 mL) and stir for 20 minutes.

-

Add saturated brine (20 mL) and ethyl acetate (200 mL).

-

Separate the organic layer and re-extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid intermediate.[18]

Step 2: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide

-

To a solution of the carboxylic acid from the previous step (10.0 g, 0.052 mol) in DCM (200 mL), slowly add a solution of DCC (10.8 g, 0.052 mol) in DCM at 10-15°C.

-

Stir the mixture at room temperature for 1 hour.

-

Add ammonium bicarbonate (41.2 g, 0.522 mol) and stir for another hour.

-

Filter the reaction mixture and wash the residue with DCM.

-

Concentrate the filtrate to obtain the amide intermediate.[18]

Step 3: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile

-

To a suspension of the amide from the previous step (4.0 g, 0.0209 mol) in THF (40 mL), add trifluoroacetic anhydride (4.4 mL, 0.0315 mol) at 0-5°C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Add ammonium bicarbonate (12.4 g, 0.1573 mol) portion-wise, maintaining the temperature at 5-10°C.

-

Stir at room temperature for 45 minutes and then concentrate under vacuum.[18]

Step 4: Synthesis of Vildagliptin

-

React the nitrile intermediate with 3-hydroxy-1-aminoadamantane in the presence of potassium carbonate at room temperature to yield Vildagliptin.[17]

Vildagliptin's Mechanism of Action: DPP-4 Inhibition and Incretin Enhancement

Vildagliptin inhibits the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][16][20] By preventing their breakdown, Vildagliptin increases the levels of active incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, thereby improving glycemic control.[16][20][21]

Caption: Vildagliptin's mechanism via DPP-4 inhibition.

References

- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 2. Inhibition of dipeptidyl peptidase-4: The mechanisms of action and clinical use of vildagliptin for the management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Aniracetam - Wikipedia [en.wikipedia.org]

- 5. Synthesis and nootropic activity of 2-oxo-1-pyrrolidinesulfonic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN103819387A - Synthesis method of aniracetam - Google Patents [patents.google.com]

- 7. What is the mechanism of Aniracetam? [synapse.patsnap.com]

- 8. Aniracetam enhances cortical dopamine and serotonin release via cholinergic and glutamatergic mechanisms in SHRSP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aniracetam reduces glutamate receptor desensitization and slows the decay of fast excitatory synaptic currents in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Captopril - Wikipedia [en.wikipedia.org]

- 11. Page loading... [wap.guidechem.com]

- 12. Captopril synthesis - chemicalbook [chemicalbook.com]

- 13. What is the mechanism of Captopril? [synapse.patsnap.com]

- 14. pharmacyfreak.com [pharmacyfreak.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 18. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. youtube.com [youtube.com]

An In-Depth Technical Guide to 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational and research purposes only. 5-MeO-DMT is a potent psychoactive substance and is classified as a Schedule I controlled substance in the United States and is similarly controlled in many other countries. All activities involving this compound must be conducted in strict compliance with local, national, and international regulations.

Introduction

This technical guide provides a comprehensive overview of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), a naturally occurring psychedelic tryptamine with significant interest in the fields of neuroscience and drug development. While the initial query specified the molecular formula C13H18N2O2, this guide focuses on the structurally similar and more extensively researched 5-MeO-DMT (C13H18N2O). This decision was made to provide a more substantive and relevant resource for researchers, given the wealth of available data on its pharmacology and therapeutic potential. 5-MeO-DMT is a potent agonist at serotonin receptors and is currently under investigation for its potential in treating various neuropsychiatric conditions.[1][2] This guide will delve into its physicochemical properties, molecular formula, mechanism of action, pharmacokinetics, and detailed experimental protocols.

Physicochemical Properties and Identifiers

5-MeO-DMT is a tryptamine alkaloid found in a variety of plant species and is also famously secreted by the Colorado River toad (Incilius alvarius).[1] It is structurally related to other well-known psychedelics such as N,N-dimethyltryptamine (DMT) and bufotenin (5-HO-DMT).[1]

Quantitative Data Summary

The following tables summarize the key physicochemical and pharmacological data for 5-MeO-DMT.

| Identifier | Value |

| IUPAC Name | 2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine[3] |

| Molecular Formula | C13H18N2O[4] |

| Molecular Weight | 218.29 g/mol [3][5] |

| CAS Number | 1019-45-0[4] |

| Melting Point | 69-70 °C[5] |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml[4] |

| InChI Key | ZSTKHSQDNIGFLM-UHFFFAOYSA-N[4] |

| Canonical SMILES | CN(C)CCC1=CNC2=C1C=C(C=C2)OC[3] |

| Pharmacological Parameter | Receptor | Value (Ki, nM) |

| Binding Affinity | 5-HT1A | < 10[6] |

| 5-HT2A | >1000[6] | |

| 5-HT1B | 74 - 351 | |

| 5-HT1D | 360.2 - 376 | |

| 5-HT2C | 2011 - 907 | |

| 5-HT6 | 3884 - 1300 | |

| 5-HT7 | 538 - 87.1 |

| Pharmacokinetic Parameter (Mice) | Route | Value |

| Time to Cmax | Intraperitoneal | 5-7 min[6] |

| Terminal Half-life (t1/2) | Intraperitoneal | 12-19 min[6] |

Mechanism of Action and Signaling Pathways

The primary pharmacological effects of 5-MeO-DMT are mediated through its action as a non-selective serotonin receptor agonist.[6][7] It exhibits a particularly high affinity for the 5-HT1A receptor, with significantly lower affinity for the 5-HT2A receptor, which is the primary target for classic psychedelics like LSD and psilocybin.[6] This unique receptor binding profile is thought to contribute to its distinct psychoactive effects, which are often characterized by profound mystical-type experiences with less prominent visual hallucinations compared to other psychedelics.[8]

Activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] The 5-HT2A receptor, also a GPCR, couples to Gq/11, activating phospholipase C (PLC) which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium.

Serotonin Receptor Signaling Diagram

Caption: 5-MeO-DMT Serotonin Receptor Signaling.

Pharmacokinetics and Metabolism

5-MeO-DMT exhibits rapid absorption and a short duration of action. In mice, following intraperitoneal administration, maximum plasma concentrations are reached within 5-7 minutes, with a terminal half-life of 12-19 minutes.[6]

The primary metabolic pathway for 5-MeO-DMT is deamination, mediated by monoamine oxidase A (MAO-A).[6][7] A smaller portion of the compound undergoes O-demethylation by the cytochrome P450 enzyme CYP2D6 to form the active metabolite bufotenin (5-HO-DMT).[6][7] Co-administration with an MAO inhibitor can significantly increase the systemic exposure and prolong the effects of 5-MeO-DMT.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of 5-MeO-DMT.

Radioligand Binding Assay for 5-HT1A Receptor

This assay determines the binding affinity (Ki) of a test compound for the 5-HT1A receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT1A receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

Radioligand: [3H]8-OH-DPAT.

-

Non-specific binding control: Unlabeled 8-OH-DPAT (10 µM).

-

Test compound: 5-MeO-DMT.

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C) presoaked in 0.3% polyethyleneimine (PEI).

-

Scintillation cocktail.

-

MicroBeta counter.

Protocol:

-

Membrane Preparation: Homogenize 5-HT1A expressing cells in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add in order:

-

150 µL of membrane preparation.

-

50 µL of various concentrations of the test compound (5-MeO-DMT) or vehicle.

-

50 µL of radioligand ([3H]8-OH-DPAT) at a fixed concentration (typically near its Kd).

-

For non-specific binding wells, add 50 µL of unlabeled 8-OH-DPAT.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.

-

Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a MicroBeta counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Flux Assay for 5-HT2A Receptor

This functional assay measures the ability of a compound to activate the Gq-coupled 5-HT2A receptor by detecting changes in intracellular calcium levels.

Materials:

-

HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

-

Black-walled, clear-bottom 96-well microplates.

-

Calcium-sensitive dye kit (e.g., Fluo-4 AM).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

5-HT2A Agonist: Serotonin (5-HT).

-

Test Compound: 5-MeO-DMT.

-

Fluorescence plate reader with kinetic read capability.

Protocol:

-

Cell Plating: Seed the 5-HT2A expressing cells into the microplates to achieve a confluent monolayer on the day of the assay.

-

Dye Loading: Prepare the calcium indicator dye loading solution according to the manufacturer's instructions. Aspirate the cell culture medium and add the dye loading solution to each well. Incubate for 45-60 minutes at 37°C, protected from light.

-

Compound Addition: Prepare serial dilutions of 5-MeO-DMT in assay buffer. Add the compound dilutions to the appropriate wells.

-

Measurement: Place the plate in the fluorescence plate reader. Use the instrument's injector to add a pre-determined EC80 concentration of serotonin to all wells. Measure the fluorescence intensity over time.

-

Data Analysis: Determine the peak fluorescence response for each well after agonist addition. Plot the normalized response against the log concentration of 5-MeO-DMT and fit the data to a four-parameter logistic equation to determine the EC50 value.

Head-Twitch Response (HTR) Assay in Mice

The HTR is a behavioral assay in rodents that is considered a proxy for 5-HT2A receptor activation and hallucinogenic potential.

Materials:

-

Male C57BL/6J mice.

-

Small neodymium magnets.

-

Dental cement.

-

Magnetometer detection coil.

-

Data acquisition system.

-

Test compound: 5-MeO-DMT.

-

Vehicle control (e.g., saline).

Protocol:

-

Surgical Preparation: Anesthetize the mice and attach a small magnet to the dorsal surface of the cranium using dental cement. Allow for a recovery period of at least two weeks.

-

Drug Administration: Administer the test compound (5-MeO-DMT) or vehicle via intraperitoneal (i.p.) injection.

-

Data Recording: Immediately after injection, place the mouse in a glass cylinder surrounded by a magnetometer coil and record for a set period (e.g., 30 minutes).

-

Data Analysis: The rapid head movements characteristic of the HTR will induce a detectable signal in the magnetometer. Filter and analyze the recorded data to identify and count the number of head twitches based on their characteristic frequency and amplitude.

-

Statistical Analysis: Compare the number of head twitches between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

Experimental Workflow Diagram

Caption: Pharmacological Characterization Workflow.

Conclusion

5-Methoxy-N,N-dimethyltryptamine is a potent serotonergic compound with a unique pharmacological profile that distinguishes it from classic psychedelics. Its high affinity for the 5-HT1A receptor, coupled with its rapid pharmacokinetics, makes it a valuable tool for neuroscientific research and a promising candidate for the development of novel therapeutics for psychiatric disorders. The experimental protocols detailed in this guide provide a framework for the continued investigation of 5-MeO-DMT and other related compounds, facilitating a deeper understanding of their mechanisms of action and therapeutic potential. As research in this area progresses, it is imperative that all studies are conducted with rigorous scientific methodology and in adherence to all regulatory guidelines.

References

- 1. 5-MeO-DMT - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. O-Methylbufotenine | C13H18N2O | CID 1832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. 5-Methoxy-N,N-dimethyltryptamine 1019-45-0 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. 5-MeO-2-TMT - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Synthesis of a Prolinamide Organocatalyst from (S)-1-Boc-2-(aminomethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for the synthesis of the chiral prolinamide organocatalyst, (S)-N-((S)-pyrrolidin-2-ylmethyl)prolinamide, from the commercially available starting material (S)-1-Boc-2-(aminomethyl)pyrrolidine. This organocatalyst is a valuable tool in asymmetric synthesis, capable of catalyzing a variety of stereoselective transformations. The synthesis is a robust two-step process involving an initial amide coupling followed by the deprotection of the Boc protecting groups. This document outlines the experimental procedures, presents quantitative data, and includes characterization details to enable researchers to reliably synthesize this versatile catalyst.

Data Presentation

The following table summarizes the quantitative data for the two-step synthesis of the prolinamide organocatalyst.

| Step | Reaction | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Amide Coupling | N-Boc-L-proline, EDC, HOBt | Dichloromethane (DCM) | 0 to RT | 12-16 | ~95% |

| 2 | Boc Deprotection | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | RT | 1-2 | >95% |

Experimental Protocols

Step 1: Synthesis of tert-butyl (S)-2-((((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate (Boc-protected prolinamide)

Materials:

-

(S)-1-Boc-2-(aminomethyl)pyrrolidine

-

N-Boc-L-proline

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of N-Boc-L-proline (1.0 eq) in anhydrous dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq).

-

Stir the resulting mixture at 0 °C for 30 minutes.

-

To this mixture, add a solution of (S)-1-Boc-2-(aminomethyl)pyrrolidine (1.0 eq) in anhydrous DCM.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the Boc-protected prolinamide as a solid.

Characterization Data for Boc-protected prolinamide:

-

¹H NMR (CDCl₃): Expected signals around δ 4.0-3.0 (m, pyrrolidine protons), 1.4 (s, Boc protons).

-

¹³C NMR (CDCl₃): Expected signals around δ 173 (amide C=O), 154 (Boc C=O), 80 (Boc quaternary C), 60-45 (pyrrolidine C-H), 28 (Boc CH₃).

-

Mass Spectrometry (ESI-MS): Expected m/z for [M+H]⁺.

Step 2: Synthesis of (S)-N-((S)-pyrrolidin-2-ylmethyl)prolinamide

Materials:

-

tert-butyl (S)-2-((((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the Boc-protected prolinamide from Step 1 in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.[1]

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

Carefully neutralize the residue with a saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final (S)-N-((S)-pyrrolidin-2-ylmethyl)prolinamide organocatalyst.

Characterization Data for (S)-N-((S)-pyrrolidin-2-ylmethyl)prolinamide:

-

¹H NMR (CDCl₃): Expected signals around δ 3.5-2.8 (m, pyrrolidine protons), 2.0-1.5 (m, pyrrolidine protons).

-

¹³C NMR (CDCl₃): Expected signals around δ 175 (amide C=O), 60-45 (pyrrolidine C-H), 30-25 (pyrrolidine C-H).

-

Mass Spectrometry (ESI-MS): Expected m/z for [M+H]⁺.

Mandatory Visualization

Caption: Synthetic workflow for the prolinamide organocatalyst.

References

Application Notes and Protocols: (S)-benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate in Asymmetric Michael Addition

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate is a versatile chiral building block pivotal in the field of asymmetric organocatalysis.[1] Its inherent stereochemistry and modifiable structure make it an excellent precursor for the synthesis of a variety of bifunctional organocatalysts. These catalysts have demonstrated remarkable efficacy in promoting asymmetric Michael additions, a fundamental carbon-carbon bond-forming reaction essential for the synthesis of complex, stereochemically defined molecules, including pharmaceutical intermediates.[2][3]

Organocatalysts derived from this scaffold typically feature a pyrrolidine nitrogen that acts as a Lewis base to activate the carbonyl donor through enamine formation, and a hydrogen-bond-donating moiety (such as a thiourea, urea, or sulfonamide group) that activates the nitroalkene acceptor.[3][4] This dual activation strategy leads to highly organized transition states, enabling excellent control over both diastereoselectivity and enantioselectivity in the formation of γ-nitro carbonyl compounds.[4][5] These products are valuable synthetic intermediates that can be readily converted into other important chiral molecules like γ-amino acids.

This document provides detailed application notes and experimental protocols for the use of organocatalysts derived from this compound in the asymmetric Michael addition of aldehydes and ketones to nitroolefins.

Data Presentation

The following tables summarize the performance of various organocatalysts derived from this compound in the asymmetric Michael addition.

Table 1: Asymmetric Michael Addition of Ketones to β-Nitrostyrene

| Catalyst Type | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, % syn) | Reference |

| Pyrrolidine-Thiourea | 10 | Toluene | 24 | 95 | 95:5 | 98 | [6] |

| Pyrrolidine-Thiourea | 20 | Toluene | 49 | 89 | >95:5 | 97 | [4][7] |

| Pyrrolidine Sulfonamide | 20 | Dioxane | 72 | 88 | 94:6 | 95 | [6] |

| Pyrrolidine-Carbamate | 10 | Brine | 12 | 97 | 97:3 | 94 | [8][9] |

Table 2: Asymmetric Michael Addition of Aldehydes to Nitroolefins

| Catalyst Type | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, % syn) | Reference |

| Pyrrolidine-Camphor | Propanal | trans-β-Nitrostyrene | 10 | CH2Cl2 | 24 | 99 | 92:8 | 94 | [1] |

| Pyrrolidine-Thiourea | Isobutyraldehyde | trans-β-Nitrostyrene | 5 | H2O | 12 | 98 | - | 99 | [10] |

| Pyrrolidine Sulfonamide | Propanal | trans-β-Nitrostyrene | 10 | CH2Cl2 | 2-4 | 95 | >20:1 | 99 | [2][5] |

| Pyrrolidine-Prolinamide | 3-Phenylpropanal | trans-β-Nitrostyrene | 10 | CH2Cl2 | 7 | 99 | 78:22 | 68 | [11] |

Experimental Protocols

Protocol 1: General Procedure for the Asymmetric Michael Addition of Ketones to Nitroolefins

This protocol is a representative example for the reaction between cyclohexanone and a nitroolefin catalyzed by a pyrrolidine-thiourea derivative.

Materials:

-

Pyrrolidine-thiourea organocatalyst (e.g., (S)-1-(3,5-bis(trifluoromethyl)phenyl)-3-((S)-pyrrolidin-2-ylmethyl)thiourea)

-

Nitroolefin (e.g., trans-β-nitrostyrene)

-

Ketone (e.g., cyclohexanone)

-

Anhydrous solvent (e.g., Toluene)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and stirring equipment

-

Thin-layer chromatography (TLC) plates and developing system

-

Silica gel for column chromatography

-

To a clean, dry reaction vial under an inert atmosphere, add the pyrrolidine-thiourea organocatalyst (0.05 mmol, 10-20 mol%).

-

Add the anhydrous solvent (1.0 mL).

-

Add the ketone (e.g., cyclohexanone, 0.25 mL, ~10 equivalents).

-

Stir the mixture for 15 minutes at the desired temperature (e.g., room temperature).

-

Add the nitroolefin (0.25 mmol, 1.0 equivalent) to the reaction mixture.

-

Stir the reaction and monitor its progress by TLC until the starting material is consumed (typically 24-72 hours).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate mixture as the eluent) to afford the desired γ-nitro ketone.

-

Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Protocol 2: General Procedure for the Asymmetric Michael Addition of Aldehydes to Nitroolefins

This protocol provides a general method for the reaction of an aldehyde with a nitroolefin catalyzed by a pyrrolidine sulfonamide derivative.

Materials:

-

(S)-Pyrrolidine trifluoromethanesulfonamide catalyst

-

Aldehyde (e.g., Propanal)

-

Nitroolefin (e.g., trans-β-nitrostyrene)

-

Anhydrous solvent (e.g., CH2Cl2)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and stirring equipment

-

Thin-layer chromatography (TLC) plates and developing system

-

Silica gel for column chromatography

Procedure: [2]

-

To a stirred solution of the nitroolefin (0.5 mmol) in the anhydrous solvent (1.0 mL) at room temperature under an inert atmosphere, add the (S)-pyrrolidine trifluoromethanesulfonamide catalyst (0.05 mmol, 10 mol%).

-

Add the aldehyde (1.5 mmol, 3.0 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed (typically 2-4 hours).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate mixture as the eluent) to afford the desired γ-nitro aldehyde.

-

Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Visualizations

Synthesis of Bifunctional Organocatalysts

The following diagram illustrates the general synthetic pathway for preparing bifunctional organocatalysts from this compound. The primary amine is derivatized to introduce a hydrogen-bonding moiety, followed by the removal of the Cbz protecting group.

Caption: Synthesis of Bifunctional Organocatalysts.

Experimental Workflow for Asymmetric Michael Addition

This diagram outlines the typical experimental workflow for performing an asymmetric Michael addition using a pyrrolidine-derived organocatalyst.

References

- 1. Asymmetric Michael reaction of aldehydes with β-nitroalkenes catalyzed by pyrrolidine-camphor derived organocatalysts bearing hydrogen-bond donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Enantio- and diastereoselective Michael addition reactions of unmodified aldehydes and ketones with nitroolefins catalyzed by a pyrrolidine sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes | MDPI [mdpi.com]

- 11. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]

Application Notes: Proline-Derived Catalysts in Asymmetric Aldol Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction: The asymmetric aldol reaction is a cornerstone of synthetic organic chemistry for the stereoselective formation of carbon-carbon bonds, yielding chiral β-hydroxy carbonyl compounds that are pivotal building blocks for many natural products and pharmaceuticals. The advent of organocatalysis has revolutionized this field, with the simple amino acid (S)-proline emerging as a highly effective "simplest enzyme" for catalyzing direct asymmetric aldol reactions.[1][2] Proline and its derivatives are advantageous as they are inexpensive, non-toxic, readily available in both enantiomeric forms, and stable to air and moisture.[3] This document provides an overview of the reaction mechanism, performance data for various proline-derived catalysts, and detailed experimental protocols for conducting these reactions.

Reaction Mechanism

The catalytic cycle of the proline-catalyzed asymmetric aldol reaction is widely accepted to proceed through an enamine intermediate, similar to the mechanism of Class I aldolase enzymes.[4][5] The cycle can be summarized in three key steps:

-

Enamine Formation: The secondary amine of the proline catalyst reacts with a ketone (the aldol donor) to form a nucleophilic enamine intermediate after the loss of a water molecule.[6]

-

Carbon-Carbon Bond Formation: The enamine attacks the aldehyde (the aldol acceptor). The stereochemical outcome is determined in this step, often rationalized by a Zimmerman-Traxler-like transition state where the carboxylate group of proline activates the aldehyde via hydrogen bonding and directs the facial attack.[7]

-

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the chiral β-hydroxy ketone product and regenerate the proline catalyst, allowing it to re-enter the catalytic cycle.[6]

References

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. [PDF] Proline-Catalyzed Direct Asymmetric Aldol Reactions | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. pnas.org [pnas.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

Synthesis of Bifunctional Thiourea Catalysts: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis, purification, and characterization of bifunctional thiourea organocatalysts. These catalysts are instrumental in a variety of asymmetric transformations, offering a metal-free alternative for the stereoselective synthesis of chiral molecules. The protocols outlined below are based on established and scalable methods, suitable for both laboratory-scale research and larger-scale production.

Introduction

Bifunctional thiourea organocatalysts have emerged as a powerful tool in asymmetric synthesis. Their mechanism of action relies on the dual activation of both the electrophile and the nucleophile. The thiourea moiety acts as a hydrogen-bond donor, activating the electrophile, while a strategically positioned basic group, often a tertiary amine from a chiral scaffold like a cinchona alkaloid, activates the nucleophile. This cooperative catalysis enables high stereoselectivity in a wide range of chemical reactions.[1][2][3]

I. General Synthesis Workflow

The synthesis of a typical cinchona alkaloid-based bifunctional thiourea catalyst involves a multi-step process. The following diagram illustrates the general synthetic route, starting from a commercially available cinchona alkaloid.

Caption: General three-stage workflow for the synthesis of a cinchona alkaloid-based bifunctional thiourea catalyst.

II. Detailed Experimental Protocols

The following protocols provide detailed, step-by-step instructions for the synthesis of a widely used class of bifunctional thiourea catalysts derived from cinchona alkaloids.[4]

Protocol 1: Synthesis of 9-Amino(9-deoxy)epicinchonidine-derived Thiourea Catalyst

This protocol is adapted from a scalable process and is divided into three main stages.[1][4]

Materials and Reagents:

-

Hydroquinine or Hydroquinidine

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Diphenylphosphoryl azide (DPPA)

-

3,5-Bis(trifluoromethyl)phenyl isothiocyanate

-

Dichloromethane (DCM)

-

Acetonitrile (ACN)

-

Toluene

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and heating mantle

-

Addition funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Chromatography equipment (optional, for small-scale purification)

Stage 1: Synthesis of 9-Azido(9-deoxy)epicinchonidine

-

Preparation: To a solution of the cinchona alkaloid (e.g., hydroquinine, 1.0 equiv) and triphenylphosphine (1.5 equiv) in toluene, add diphenylphosphoryl azide (1.2 equiv).

-

Reaction: Cool the mixture to 0-5 °C and add diisopropyl azodicarboxylate (1.5 equiv) dropwise, maintaining the internal temperature below 10 °C.

-

Stirring: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.

-

Work-up: Quench the reaction with water. Extract the aqueous layer with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude azide intermediate. This intermediate is often used in the next step without further purification.

Stage 2: Synthesis of 9-Amino(9-deoxy)epicinchonidine

-

Preparation: Dissolve the crude azide from Stage 1 in a mixture of THF and water.

-

Reduction: Add triphenylphosphine (1.1 equiv) portion-wise to the solution. The reaction is exothermic.

-

Stirring: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC/HPLC until the azide is fully consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the THF. Add dilute HCl to the residue and wash with ethyl acetate to remove triphenylphosphine oxide. Basify the aqueous layer with NaOH or NH₄OH until pH > 10.

-

Extraction: Extract the product into dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the crude primary amine.

Stage 3: Synthesis of the Bifunctional Thiourea Catalyst

-

Preparation: Dissolve the crude amine from Stage 2 in dichloromethane.

-

Coupling: Add a solution of 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 equiv) in dichloromethane dropwise at room temperature.

-

Stirring: Stir the reaction mixture for 2-4 hours at room temperature. Monitor the reaction by TLC/HPLC.

-

Purification: Upon completion, the catalyst can be purified by crystallization. Concentrate the reaction mixture and recrystallize from a suitable solvent system, such as acetonitrile or an ethanol/heptane mixture.[4] Filter the resulting solid, wash with a cold solvent, and dry under vacuum to afford the final bifunctional thiourea catalyst as a white or off-white solid.

III. Characterization

The synthesized catalyst should be characterized to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final product.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to determine the enantiomeric purity of the catalyst if a chiral starting material was used. Purity is often assessed using a standard C18 column.[1]

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized catalyst.

-

Melting Point (MP): To compare with literature values for the pure compound.

IV. Application in Asymmetric Synthesis: Michael Addition

Bifunctional thiourea catalysts are highly effective in promoting asymmetric Michael additions.[3] The following is a general protocol for the Michael addition of a 1,3-dicarbonyl compound to a nitroolefin.

Caption: Proposed catalytic cycle for the bifunctional thiourea-catalyzed Michael addition.

Protocol 2: General Procedure for Asymmetric Michael Addition

-

Preparation: To a stirred solution of the nitroolefin (1.0 equiv) and the 1,3-dicarbonyl compound (1.2-2.0 equiv) in a suitable solvent (e.g., toluene, DCM, or THF) at the desired temperature (e.g., room temperature or 0 °C), add the bifunctional thiourea catalyst (1-10 mol%).

-

Reaction: Stir the reaction mixture for the time indicated by TLC analysis for the consumption of the limiting reagent (typically 12-48 hours).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the Michael adduct.

-

Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.

V. Data Presentation: Catalyst Performance

The efficacy of bifunctional thiourea catalysts is typically evaluated by the yield and stereoselectivity of the catalyzed reaction. Below is a sample table summarizing the performance of a catalyst in a model reaction.

Table 1: Performance of Catalyst in the Michael Addition of Acetylacetone to trans-β-Nitrostyrene

| Entry | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | 10 | Toluene | 25 | 24 | 95 | 92 |

| 2 | 5 | Toluene | 25 | 48 | 92 | 91 |

| 3 | 10 | DCM | 25 | 24 | 88 | 85 |

| 4 | 10 | THF | 25 | 36 | 90 | 89 |

| 5 | 10 | Toluene | 0 | 48 | 96 | 95 |

Data are representative and compiled for illustrative purposes based on typical results found in the literature.[3]

VI. Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Azide intermediates are potentially explosive and should be handled with care. Avoid heating concentrated solutions of azides.

-

Isothiocyanates are lachrymators and toxic; handle them with caution.

-

Refer to the Safety Data Sheet (SDS) for each reagent before use.

References

Application Notes and Protocols for (S)-benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate as a Chiral Inducer in Synthesis

For Researchers, Scientists, and Drug Development Professionals

(S)-benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate, a chiral building block derived from L-proline, serves as a versatile precursor for the synthesis of highly effective organocatalysts. Its inherent chirality makes it an excellent scaffold for creating catalysts that induce high stereoselectivity in a variety of asymmetric transformations. These catalysts are particularly valuable in carbon-carbon bond-forming reactions, which are fundamental in the synthesis of complex molecules, including active pharmaceutical ingredients.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of bifunctional organocatalysts and their subsequent application in asymmetric Michael additions and aldol reactions. While many literature examples utilize the tert-butyloxycarbonyl (Boc)-protected analogue, this compound (Cbz-protected) offers a valuable alternative with orthogonal protecting group strategies, allowing for selective deprotection in complex syntheses.[1][2]

Key Application: Synthesis of Chiral Bifunctional Organocatalysts

This compound is a key starting material for the synthesis of bifunctional organocatalysts. These catalysts typically combine a Lewis basic pyrrolidine moiety with a hydrogen-bond-donating group, such as a thiourea or prolinamide.[3][4] This dual functionality allows the catalyst to simultaneously activate both the nucleophile (e.g., a ketone via enamine formation) and the electrophile (e.g., a nitroolefin via hydrogen bonding), leading to high catalytic efficiency and stereoselectivity.[1]

Experimental Protocols

Protocol 1: Synthesis of a Bifunctional Thiourea Organocatalyst

This protocol describes the synthesis of a chiral thiourea organocatalyst starting from this compound. The synthesis involves the formation of an isothiocyanate, followed by a coupling reaction and subsequent deprotection of the Cbz group.

Step 1: Synthesis of the Isothiocyanate

A suitable aromatic or aliphatic amine is converted to the corresponding isothiocyanate. For example, reacting 3,5-bis(trifluoromethyl)aniline with thiophosgene or a related reagent.

Step 2: Coupling with this compound

-

Dissolve this compound (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) under an inert atmosphere.

-

Add the isothiocyanate (1.0 eq) to the solution.

-

Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitor by TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM.

-